ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS No.: 1240217-66-6
Cat. No.: VC11797694
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240217-66-6 |
|---|---|
| Molecular Formula | C14H17N3O4S |
| Molecular Weight | 323.37 g/mol |
| IUPAC Name | ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-5-6-9(2)10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16) |
| Standard InChI Key | UHUFTXFJCRLTRW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C |
Introduction
Ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a sulfamoyl group, and an ethyl ester functional group. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the exploration of anti-inflammatory and anticancer properties.
Synthesis and Preparation
The synthesis of ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps, although detailed synthetic protocols are not widely published. The synthesis likely requires careful control of reaction conditions to ensure the formation of the desired compound with high purity.
Biological Activity and Potential Applications
Preliminary studies suggest that ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration. Its mechanism of action may involve modulation of enzyme activity and interaction with specific receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, including variations in the substituents on the pyrazole ring and the sulfamoyl group. These differences can lead to variations in biological activity and pharmacological properties.
Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | Contains fluorine instead of dimethyl groups; potential differences in biological activity due to electronegativity |
| Ethyl 3-[4-(2,3-dimethylphenyl)piperazine-1-sulfonyl]-1H-pyrazole-5-carboxylate | Incorporates a piperazine ring; may exhibit different pharmacological properties due to structural complexity |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Lacks the sulfamoyl group; simpler structure may lead to different reactivity and biological profiles |
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